Cas no 189101-41-5 ((1S,2R)-2-aminocyclohexane-1-carboxylic acid)

(1S,2R)-2-Aminocyclohexane-1-carboxylic acid is a chiral non-proteinogenic amino acid featuring a cyclohexane backbone with stereochemically defined amino and carboxyl functional groups at positions 2 and 1, respectively. Its rigid cyclic structure and stereochemistry make it a valuable building block in asymmetric synthesis, peptide modification, and pharmaceutical research. The compound’s conformational constraints can enhance binding affinity and metabolic stability in bioactive molecules. It is particularly useful in designing peptidomimetics and as a precursor for chiral catalysts or ligands. High enantiomeric purity and structural versatility further support its applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to potential sensitivity to racemization.
(1S,2R)-2-aminocyclohexane-1-carboxylic acid structure
189101-41-5 structure
Product Name:(1S,2R)-2-aminocyclohexane-1-carboxylic acid
CAS No:189101-41-5
MF:C7H13NO2
MW:143.183622121811
MDL:MFCD07186216
CID:115541
PubChem ID:7128325
Update Time:2025-06-08

(1S,2R)-2-aminocyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylicacid, 2-amino-, (1S,2R)-
    • (1S, 2R)-2-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID.HCL
    • (1S,2R)-2-aminocyclohexane-1-carboxylic acid
    • 2-amino-,(1S,2R)-(9CI)Cyclohexane carboxylic acid
    • 2-(1S,2R)-Amino-cyclohexanecarboxylic acid
    • 2-Amino-(1S-cis)-cyclohexanecarboxylic acid
    • (1S,2R)-2-Aminocyclohexanecarboxylic acid
    • cis-(1S,2R)-2-Aminocyclohexane-1-carboxylic acid
    • Cyclohexanecarboxylic acid, 2-amino-, (1S,2R)- (9CI)
    • Cyclohexanecarboxylic acid, 2-amino-, (1S,2R)-
    • USQHEVWOPJDAAX-NTSWFWBYSA-N
    • rac-(1R,2S)-2-aminocyclohexane-1-carboxylic acid
    • 189101-41-5
    • AKOS006281851
    • SCHEMBL48275
    • TS-7187
    • EN300-89911
    • EN300-244894
    • CS-0139606
    • MDL: MFCD07186216
    • Inchi: 1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1
    • InChI Key: USQHEVWOPJDAAX-NTSWFWBYSA-N
    • SMILES: OC([C@H]1CCCC[C@H]1N)=O

Computed Properties

  • Exact Mass: 143.09469
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.5
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Melting Point: 264-266 ºC
  • PSA: 63.32

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Additional information on (1S,2R)-2-aminocyclohexane-1-carboxylic acid

Introduction to (1S,2R)-2-aminocyclohexane-1-carboxylic Acid and Its Significance in Modern Medicinal Chemistry

The compound with the CAS number 189101-41-5 is a highly intriguing molecule in the realm of medicinal chemistry, particularly known by its systematic name, (1S,2R)-2-aminocyclohexane-1-carboxylic acid. This enantiomerically pure compound has garnered significant attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The precise stereochemistry of this molecule, characterized by its (1S,2R) configuration, makes it a valuable scaffold for designing molecules with enhanced selectivity and reduced side effects.

In recent years, the field of chiral chemistry has seen remarkable advancements, with a particular focus on the development of enantiomerically pure compounds for pharmaceutical use. The significance of stereochemistry in drug design cannot be overstated, as the biological activity of a molecule is often highly dependent on its three-dimensional structure. (1S,2R)-2-aminocyclohexane-1-carboxylic acid exemplifies this principle, offering a versatile platform for medicinal chemists to explore new chemical entities.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The presence of both an amine and a carboxylic acid functional group provides multiple points for chemical modification, allowing for the synthesis of derivatives with tailored properties. These modifications can include the introduction of additional chiral centers, which can further enhance the selectivity and potency of the resulting compounds.

Recent studies have highlighted the importance of cyclohexane derivatives in medicinal chemistry. The cyclohexane ring is a common motif in many biologically active molecules due to its ability to mimic the conformational flexibility of natural amino acids. (1S,2R)-2-aminocyclohexane-1-carboxylic acid leverages this property, making it an attractive candidate for further exploration in drug discovery.

The pharmacological potential of this compound has been explored in several contexts. For instance, researchers have investigated its role as a precursor in the synthesis of protease inhibitors, which are crucial for treating various diseases, including HIV and cancer. The unique stereochemistry of (1S,2R)-2-aminocyclohexane-1-carboxylic acid allows for the design of protease inhibitors that exhibit high specificity and low toxicity.

In addition to protease inhibitors, this compound has also shown promise in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing kinase inhibitors based on (1S,2R)-2-aminocyclohexane-1-carboxylic acid, researchers aim to develop treatments that target specific kinases while minimizing off-target effects.

The synthesis of (1S,2R)-2-aminocyclohexane-1-carboxylic acid presents unique challenges due to its stereogenic centers. However, advances in synthetic methodology have made it increasingly feasible to produce this compound in high enantiomeric purity. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly effective in achieving the desired stereochemical configuration.

The use of computational methods has also played a significant role in the design and optimization of molecules based on (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Molecular modeling and docking studies can provide valuable insights into the interactions between this compound and biological targets. These computational approaches help guide the synthesis of novel derivatives by predicting their binding affinities and pharmacokinetic properties.

One notable application of (1S,2R)-2-aminocyclohexane-1-carboxylic acid is in the development of treatments for neurological disorders. The precise stereochemistry of this compound allows for the design of molecules that can interact selectively with neurological receptors. This selectivity is crucial for developing treatments that are effective while minimizing side effects associated with broader receptor interactions.

The future prospects for (1S,2R)-2-aminocyclohexane-1-carboxylic acid are promising, with ongoing research exploring its potential in various therapeutic areas. As our understanding of chiral chemistry continues to evolve, it is likely that this compound will play an increasingly important role in drug discovery and development.

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